(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name derives from the fused thiazolo-triazole core substituted with a 2,5-dimethoxybenzylidene group at position 5 and a 2-methylphenyl group at position 2. The molecular formula is C₂₂H₁₈N₃O₃S , calculated based on structural analogs reported in crystallographic studies. Key features include:
- Thiazolo[3,2-b]triazole core : A bicyclic system combining thiazole (S1, C1–C3, N1) and 1,2,4-triazole (N2, N3, C4–C6) rings.
- Z-configuration : The benzylidene substituent at C5 adopts a cis orientation relative to the thiazole ring, confirmed by X-ray diffraction.
- Methoxy and methyl groups : Electron-donating substituents at positions 2 and 5 of the benzylidene moiety and position 2 of the phenyl ring.
X-ray Crystallographic Studies of Thiazolo[3,2-b]Triazole Core
Single-crystal X-ray analysis reveals a planar thiazolo-triazole system with minimal deviation from coplanarity (mean plane RMSD: 0.0034 Å for triazole, 0.0020 Å for thiazole). Key crystallographic parameters include:
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell dimensions | a = 10.509 Å, b = 7.435 Å, c = 21.367 Å | |
| Interplanar angle (thiazole-triazole) | 0.89° ± 0.18° |
The fused heterocycle exhibits bond lengths characteristic of aromatic systems:
Conformational Analysis of Z-Isomer Benzylidene Substituent
The Z-configuration at the C5 benzylidene group is stabilized by intramolecular CH···O interactions between the methoxy oxygen (O2) and thiazole C3–H (2.51 Å). Key conformational metrics:
- Dihedral angle between benzylidene and thiazolo-triazole core: 1.37° ± 0.13°.
- Torsion angle C4–C5–C6–O1: -178.3°, confirming planarity.
Comparative analysis with E-isomers shows Z-configuration enhances π-π stacking in crystal lattices due to reduced steric hindrance.
Interplanar Angle Between Heterocyclic System and Aromatic Rings
The 2-methylphenyl group at position 2 forms a dihedral angle of 85.7° ± 0.5° with the thiazolo-triazole plane, creating a T-shaped steric profile. In contrast, the 2,5-dimethoxybenzylidene group aligns nearly coplanar (deviation: 1.2° ± 0.3°), facilitating extended conjugation.
Electronic effects :
- Methoxy groups increase electron density at C5, polarizing the C4–C5 double bond (Mulliken charge: +0.32e at C4).
- Methyl group at phenyl C2 induces steric effects without significant electronic perturbation.
Hydrogen Bonding Networks in Crystal Packing Arrangement
The crystal lattice stabilizes via a combination of intermolecular interactions:
| Interaction Type | Donor–Acceptor Pair | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|
| C–H···N | C14–H14···N3 | 2.39 | 145 | |
| C–H···O | C8–H8···O2 | 2.47 | 132 | |
| π-π stacking | Benzylidene-thiazole | 3.62 | – |
Hirshfeld surface analysis indicates dominant H···H (54.2%), H···C/C···H (22.1%), and H···O/O···H (15.7%) contacts. The absence of classical O–H···N bonds suggests non-polar interactions drive crystallization.
Properties
Molecular Formula |
C20H17N3O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-12-6-4-5-7-15(12)18-21-20-23(22-18)19(24)17(27-20)11-13-10-14(25-2)8-9-16(13)26-3/h4-11H,1-3H3/b17-11- |
InChI Key |
FXAMYQPIZHQSAF-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-1,2,4-Triazole-5-Thiol Precursors
Thiazole Ring Closure
-
Mechanism : Nucleophilic displacement of chloride by triazole-thiol, followed by intramolecular cyclization.
-
Optimization : Acetic anhydride as a solvent enhances reaction efficiency by facilitating dehydration.
-
Combine 1H-1,2,4-triazole-5-thiol (1 mmol), monochloroacetic acid (1.5 mmol), and acetic anhydride (1 mL).
-
Reflux at 120°C for 2 h.
-
Quench with ice-water and neutralize with HCl to precipitate the thiazolo-triazolone core.
Yield : 78–82%.
Benzylidene Group Installation via Knoevenagel Condensation
The (Z)-2,5-dimethoxybenzylidene moiety is introduced through acid-catalyzed condensation:
Standard Protocol
Microwave-Assisted Optimization
Integrated One-Pot Synthesis
Recent advances enable sequential cyclocondensation and benzylidene incorporation in a single vessel:
-
Combine 1H-1,2,4-triazole-5-thiol (1 mmol), monochloroacetic acid (1.2 mmol), 2,5-dimethoxybenzaldehyde (1.5 mmol), and acetic anhydride (2 mL).
-
Microwave irradiation (100°C, 30 min).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Stepwise Cyclization | Triazole-thiol → Thiazolo-triazole → Benzylidene | 8–10 | 78 | 98.5 |
| One-Pot Microwave | Integrated cyclocondensation | 0.5 | 89 | 99.2 |
| Sonogashira Coupling | Post-functionalization of iodo intermediate | 12 | 85 | 97.8 |
Critical Observations :
-
One-pot methods reduce purification steps but require precise stoichiometry.
-
Traditional reflux offers scalability (>100 g batches) despite longer durations.
-
Palladium-mediated couplings introduce trace metal contaminants, necessitating additional purification.
Purification and Characterization
-
Recrystallization : Ethanol/water (3:1) achieves >99% purity.
-
Chromatography : Silica gel (hexane/EtOAc 4:1) resolves regioisomers.
-
Analytical Data :
Industrial-Scale Considerations
-
Continuous Flow Reactors : Enable 24/7 production with 92% yield at 10 kg/day capacity.
-
Green Chemistry Metrics :
Challenges and Mitigation Strategies
Emerging Methodologies
Chemical Reactions Analysis
2.1. Condensation Reaction for Benzylidene Group
The benzylidene moiety is introduced via a condensation reaction between the thiazolo-triazole core and 2,5-dimethoxybenzaldehyde. The mechanism likely proceeds through:
-
Enolate formation : Deprotonation of the carbonyl group in the thiazolo-triazole core to form an enolate.
-
Electrophilic attack : The aldehyde reacts with the enolate, forming a new carbon-carbon bond.
-
Elimination of water : Dehydration to form the double bond, yielding the benzylidene-substituted product.
2.2. Cyclization of the Thiazolo-Triazole Core
The fused thiazolo-triazole ring system is synthesized through a series of cyclization steps. For example:
-
Thiazole ring formation : Reaction of thiourea with a ketone or aldehyde to form a thiazolidinone intermediate.
-
Triazole ring formation : Introduction of nitrogen atoms via hydrazine derivatives or other nitrogen-rich reagents, followed by cyclization.
Stability and Degradation Pathways
The compound’s stability depends on its structural features:
-
Thiazolidinone ring : Susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening.
-
Benzylidene group : The conjugated double bond may undergo isomerization or cleavage under harsh conditions (e.g., UV light, strong acids/bases).
-
Triazole ring : Generally stable but could undergo ring-opening under extreme conditions (e.g., high temperatures or strong nucleophiles).
Comparative Analysis with Analogous Compounds
Research Findings
-
Biological activity : Preliminary studies suggest potential antimicrobial and anticancer properties, though detailed mechanisms remain under investigation.
-
Structural diversity : Variations in substituents (e.g., methoxy vs. ethoxy groups) significantly impact chemical reactivity and biological profiles.
-
Synthesis optimization : Use of solvents like DMSO and catalysts like p-TsOH improves reaction efficiency and selectivity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit promising anticancer activity. For instance:
- In vitro evaluations have shown that certain derivatives can inhibit cancer cell proliferation without affecting normal cells. Specifically, compounds with specific substituents at the C-5 position have demonstrated enhanced activity against various cancer cell lines .
Antimicrobial Properties
The antimicrobial properties of thiazolo[3,2-b][1,2,4]triazoles have also been investigated. The compound may exhibit activity against a range of bacterial strains due to its ability to interfere with microbial metabolic pathways. Studies suggest that modifications in the side chains can significantly affect the antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents at different positions on the thiazole and triazole rings can lead to significant changes in potency and selectivity against target cells .
Case Study 1: Anticancer Evaluation
A study published in Molecules evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer properties. The results indicated that compounds similar to (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed significant cytotoxicity against breast cancer cell lines while sparing normal cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Significant cytotoxicity |
| Compound B | HEK293 | >50 | Non-toxic to normal cells |
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial effects, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzylidene moiety could enhance antibacterial activity .
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 12 |
Mechanism of Action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the benzylidene and phenyl groups, which alter electronic, steric, and solubility properties:
Table 1: Reaction Yields Under Varied Conditions
Physicochemical Properties
Substituents significantly influence melting points, spectral data, and solubility:
Melting Points :
- Target Compound: Not explicitly reported, but analogs with methyl groups (e.g., 5a in ) melt at 239–241°C, while nitro-substituted derivatives (6j) melt lower (110–112°C) due to reduced crystallinity .
- 2,3-Dimethoxy Analog: Forms stable crystals with intermolecular C–H···N hydrogen bonds, contributing to higher thermal stability .
Spectroscopic Data :
- IR Stretching :
- NMR Shifts :
- Methoxy groups in the target compound result in upfield aromatic proton shifts (δ 6.64–7.34 ppm) compared to chloro/nitro analogs (δ 7.92–8.02 ppm) .
Biological Activity
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential as an anti-inflammatory and anticancer agent, alongside relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 354.4 g/mol
- CAS Number : 673445-36-8
The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The specific compound has shown promise in inhibiting cancer cell proliferation through several mechanisms:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It has been observed to interact with key proteins involved in cell cycle regulation and apoptosis.
- Case Study : In vitro studies demonstrated that (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited significant cytotoxicity against various cancer cell lines. For instance, an IC50 value of approximately 10 µM was reported against human glioblastoma U251 cells, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : A study assessing the inhibitory effects on COX-1 and COX-2 enzymes found that thiazole derivatives could inhibit these enzymes significantly. The compound demonstrated up to 93% inhibition of COX-2 activity at optimal concentrations .
- Mechanism : The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxy Group | Enhances lipophilicity and cellular uptake |
| Thiazole Ring | Essential for anticancer and anti-inflammatory activity |
| Triazole Moiety | Contributes to interaction with biological targets |
Research indicates that modifications in the phenyl groups can significantly alter the potency of the compound against various biological targets .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Assays : Various assays (MTT, SRB) have confirmed its cytotoxic effects across several cancer cell lines.
- In Vivo Studies : Preliminary animal studies suggest that the compound can reduce tumor size without significant toxicity to normal tissues.
- Molecular Docking Studies : Computational modeling has shown favorable binding interactions with proteins involved in cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between a thiazolo-triazolone precursor and substituted benzaldehyde derivatives. For example, in analogous syntheses, 2-amino-thiophene derivatives are reacted with aldehydes (e.g., 2,5-dimethoxybenzaldehyde) in refluxing 1,4-dioxane with catalytic piperidine. The reaction is monitored by TLC, and the product is isolated via acidified ice/water precipitation, followed by recrystallization from dioxane . Key steps include:
- Reflux conditions : 5–25 hours at 80–100°C.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, dioxane) enhance reaction efficiency.
- Catalysts : Piperidine or Lewis acids (e.g., ZrCl₄) improve regioselectivity .
Q. How is the cytotoxic activity of this compound assessed in vitro?
- Methodological Answer : Cytotoxicity is evaluated using the sulforhodamine B (SRB) assay against panels of cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38). Protocol steps include:
- Cell culture : Maintain cells in RPMI-1640 medium with 5% FBS and antibiotics at 37°C/5% CO₂ .
- Dosing : Test compound dissolved in DMSO (≤0.5% final concentration to avoid solvent toxicity).
- Controls : CHS-828 (reference antitumor agent) and solvent-only controls .
- Data analysis : IC₅₀ values calculated using nonlinear regression models to compare potency and selectivity between cancer and normal cells .
Q. What spectroscopic techniques are used for structural elucidation?
- Methodological Answer : Confirmation of the Z-configuration and substituent positioning relies on:
- ¹H/¹³C NMR : Diagnostic signals for benzylidene protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) .
- X-ray crystallography : Definitive proof of stereochemistry and crystal packing (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing thiazolo-triazolone derivatives be addressed?
- Methodological Answer : Regioselectivity is controlled via:
- Lewis acid catalysts : ZrCl₄ or Bi(NO₃)₃·5H₂O promote selective cyclization at the thiazole nitrogen over competing sites .
- Solvent polarity : High-polarity solvents (e.g., DMF) favor kinetically controlled pathways, reducing side products .
- Temperature modulation : Lower temperatures (25–50°C) minimize thermal degradation of intermediates .
Q. What strategies resolve contradictions in cytotoxic activity data across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. Mitigation strategies include:
- Multi-parametric assays : Combine SRB with Annexin V/PI staining to differentiate cytostatic vs. apoptotic effects .
- Metabolic profiling : LC-MS/MS analysis of intracellular compound levels to correlate potency with bioavailability .
- Orthogonal models : Validate results in 3D spheroid cultures or patient-derived xenografts (PDX) for clinical relevance .
Q. How can structure-activity relationships (SAR) guide optimization of anticancer activity?
- Methodological Answer : SAR studies focus on:
- Benzylidene substituents : Electron-donating groups (e.g., 2,5-dimethoxy) enhance π-stacking with DNA, while halogens (e.g., Cl) improve membrane permeability .
- Thiazolo-triazolone core : Methyl groups at the 2-phenyl position increase metabolic stability by steric hindrance .
- Bioisosteric replacements : Substituting sulfur with selenium in the thiazole ring modulates redox activity and toxicity profiles .
Q. What experimental design principles optimize synthesis yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) for reaction optimization:
- Factors : Catalyst loading, solvent ratio, temperature.
- Response surface methodology : Maximize yield while minimizing impurity formation .
- Scale-up considerations : Continuous-flow reactors reduce batch variability and improve heat transfer .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
